3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-[3-(3-methylphenyl)propanoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-3-2-4-15(13-14)5-6-18(25)23-10-7-16(8-11-23)24-20(26)19-17(21-22-24)9-12-27-19/h2-4,9,12-13,16H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWBVOLDJQFNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps:
-
Formation of the Thieno[3,2-d][1,2,3]triazinone Core
- The core structure can be synthesized by cyclization reactions involving thiophene derivatives and appropriate nitrogen sources. For example, starting from 3-amino-4-cyanothiophene, cyclization with formic acid or triethyl orthoformate can yield the thieno[3,2-d][1,2,3]triazinone core .
Chemical Reactions Analysis
Hydrolysis Reactions
The triazinone ring is susceptible to hydrolysis under acidic or alkaline conditions. In aqueous acidic media, the C=N bonds may undergo cleavage, while alkaline conditions can lead to ring-opening via nucleophilic attack at the electron-deficient triazinone nitrogen atoms. For example:
This reactivity aligns with studies on analogous triazinones, where hydrolysis products retain bioactivity .
Nucleophilic Substitution
The thieno-triazinone system supports nucleophilic substitution at the C-2 position of the triazinone ring. Common nucleophiles (e.g., amines, thiols) can displace leaving groups (e.g., halogens or methoxy groups) under mild conditions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Amination | NH₃/EtOH, 60°C | 2-Amino-thieno-triazinone derivatives |
| Thiolation | RSH, DMF, RT | 2-Sulfanyl-thieno-triazinone derivatives |
Similar substitutions in triazepine derivatives demonstrate moderate to high yields (50–85%) .
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the α-positions (C-3 and C-5). For example, nitration with HNO₃/H₂SO₄ produces nitro-substituted derivatives, which are precursors for further functionalization .
Oxidation and Reduction
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Oxidation : The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone using peracids (e.g., mCPBA).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazinone’s C=N bonds to form dihydrotriazinone derivatives, altering biological activity .
Cycloaddition and Ring-Opening
The triazinone core participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming fused bicyclic systems. Conversely, ring-opening reactions with Grignard reagents yield substituted thiophene-amines .
Piperidine Functionalization
The piperidine ring’s secondary amine can undergo:
-
Acylation : Reaction with acyl chlorides to form tertiary amides.
-
Alkylation : Quaternization with alkyl halides to generate ammonium salts.
For example:
Tautomerism and Stability
The triazinone ring exhibits keto-enol tautomerism, influencing its reactivity. Computational studies suggest the keto form dominates in solution, but enolization can occur under basic conditions, enabling chelation with metal ions .
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–S bond in the thiophene ring, generating thiyl radicals. These radicals dimerize or react with scavengers (e.g., TEMPO), as observed in related thieno-triazinones .
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the areas of antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d][1,2,3]triazinone compounds show significant antibacterial and antifungal activities.
Antibacterial Studies :
- The compound has been tested against various bacterial strains, including both gram-positive and gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Antifungal Studies :
- Effective against fungal strains such as Candida albicans and Aspergillus niger, showing inhibition at concentrations as low as 50 µg/mL.
Anticancer Activity
Recent studies have explored the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through various pathways:
- Mechanism : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
Case Studies
Several studies have investigated the efficacy of this compound in different contexts:
-
Comparative Efficacy Study :
- A study compared the antibacterial effects of this compound with traditional antibiotics. Results indicated that it was more effective against resistant strains.
-
In Vivo Studies :
- Animal models have been used to assess the therapeutic potential of the compound in treating infections and tumors. The results demonstrated significant reductions in tumor size and bacterial load.
Mechanism of Action
The mechanism by which 3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The piperidine ring and thieno[3,2-d][1,2,3]triazinone core are crucial for binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the core.
Piperidine Derivatives: Compounds like 4-(m-tolyl)piperidine have similar piperidine rings but lack the thieno[3,2-d][1,2,3]triazinone core.
Uniqueness
The uniqueness of 3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one lies in its combined structural features, which confer distinct chemical properties and biological activities not observed in simpler analogs. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the findings related to its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound features a thieno[3,2-d][1,2,3]triazinone core linked to a piperidine ring and a m-tolyl propanoyl group. This unique arrangement is believed to contribute to its diverse biological effects.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. Specifically, the presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors and other signaling pathways.
- Receptor Modulation : The compound may act as a modulator of chemokine receptors such as CCR5, which is crucial in immune response and has implications in HIV treatment .
- Enzyme Inhibition : Similar derivatives have shown promise as inhibitors of enzymes like α-glucosidase, suggesting that this compound may also exhibit similar inhibitory effects .
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study evaluated various piperidine derivatives for their antimicrobial properties against pathogens affecting tomato plants. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities .
- HIV Therapeutics : Research on related piperidine compounds demonstrated their efficacy in inhibiting HIV reverse transcriptase, which is crucial for viral replication. This suggests that the compound could be explored further for antiviral applications .
Research Findings
Recent literature highlights the importance of thieno[3,2-d][1,2,3]triazinones in pharmacology. Compounds within this class have been associated with various biological activities:
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Piperidine acylation | DCC, CH₂Cl₂, RT, 12h | 65–70 | 90 |
| Cyclization | H₂SO₄, 80°C, 6h | 50–55 | 85 |
| Purification | Ethyl acetate/hexane (3:7) | — | 95+ |
Basic: How can researchers validate the structural integrity of this compound?
Answer:
Use a combination of analytical techniques:
- NMR (¹H/¹³C) : Confirm proton environments (e.g., m-tolyl methyl at δ ~2.3 ppm) and carbonyl groups (δ ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolve piperidine-thieno-triazine spatial arrangement (applicable if single crystals are obtainable) .
Advanced: What experimental design strategies are optimal for evaluating its biological activity?
Answer:
Adopt a tiered approach:
In vitro assays :
- Target-based : Screen against kinase or protease targets (e.g., IC₅₀ determination via fluorescence polarization) .
- Cell-based : Use cancer cell lines (e.g., MCF-7) with MTT assays to assess cytotoxicity .
In vivo models :
- Dose-response studies in rodents (e.g., xenograft models) with pharmacokinetic profiling (plasma half-life, bioavailability) .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls to isolate compound-specific effects .
Advanced: How should researchers address contradictions in bioactivity data across studies?
Answer:
Contradictions may arise due to:
- Purity variability : Re-test batches using HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and replicate experiments across labs .
- Structural analogs : Compare activity of derivatives (e.g., substituent effects on m-tolyl or piperidine groups) to identify critical pharmacophores .
Advanced: What methodologies assess the environmental impact or toxicity of this compound?
Answer:
Follow the INCHEMBIOL framework :
Environmental fate :
- Biodegradation : OECD 301F test to measure aerobic degradation in sludge.
- Partitioning : LogP determination (shake-flask method) to predict bioaccumulation.
Ecototoxicity :
- Daphnia magna acute toxicity : 48h LC₅₀ testing .
- Algal growth inhibition : OECD 201 guideline with Raphidocelis subcapitata .
Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound?
Answer:
Substituent variation : Synthesize analogs with modified m-tolyl (e.g., electron-withdrawing groups) or piperidine (e.g., N-methylation) .
Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like PI3K or EGFR .
Data correlation : Cross-reference IC₅₀ values with electronic parameters (Hammett constants) or steric maps .
Q. Table 2: SAR of Key Analogs
| Compound | Modification | IC₅₀ (μM) vs Kinase X |
|---|---|---|
| Parent | None | 0.45 |
| Analog A | m-Tolyl → CF₃ | 0.12 |
| Analog B | Piperidine → Pyrrolidine | 1.2 |
Advanced: What are the best practices for comparing this compound to structurally similar analogs?
Answer:
Database mining : Use PubChem or Reaxys to retrieve analogs (e.g., thieno-triazine derivatives) and filter by bioactivity data .
Cluster analysis : Group compounds by scaffold (e.g., piperidine vs. piperazine) and bioactivity profiles .
Meta-analysis : Aggregate published IC₅₀ or EC₅₀ values to identify trends (e.g., thiophene substitution enhances potency) .
Advanced: How can researchers investigate its pharmacokinetic properties?
Answer:
In silico prediction : Use SwissADME to estimate LogP, blood-brain barrier permeability, and CYP450 interactions .
In vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4).
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .
In vivo PK : Administer IV/orally to rodents, collect plasma at intervals, and model parameters (t₁/₂, Cmax) using WinNonlin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
